molecular formula C23H23N3O4S B3298368 N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-90-4

N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B3298368
CAS No.: 897461-90-4
M. Wt: 437.5 g/mol
InChI Key: BVWDYSCRTAVDFH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic acetamide derivative featuring an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group at position 6 and a 3,4-dimethoxyphenyl moiety on the acetamide nitrogen. These compounds are often evaluated for pharmacological activities, including cytotoxicity , enzyme inhibition , and antimicrobial effects .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-30-18-8-5-15(6-9-18)19-13-26-17(14-31-23(26)25-19)12-22(27)24-16-7-10-20(28-2)21(11-16)29-3/h5-11,13-14H,4,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWDYSCRTAVDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with various phenyl substitutions, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 897461-90-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that start with the preparation of the imidazo[2,1-b][1,3]thiazole core. Common reagents include ethyl bromoacetate and various substituted anilines. The process often requires catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and context of use.

Anticancer Activity

Research has indicated that compounds with imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines. For example, derivatives have been reported with IC50 values ranging from 0.36 mM to 0.53 mM against cancer-related transcription factors like NFkB .

Antioxidant Activity

Studies have highlighted the antioxidant potential of compounds containing the imidazo[2,1-b][1,3]thiazole moiety. For instance:

  • NAD(P) Quinone Reductase Activation : Certain derivatives have been shown to enhance the activity of NAD(P) quinone reductase 1 (QR1), which plays a role in detoxifying carcinogens and protecting cells from oxidative stress .

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for their antimicrobial properties. These compounds demonstrate activity against a range of bacterial strains due to their ability to disrupt microbial cellular processes .

Case Studies and Research Findings

Several studies have documented the biological evaluation of related compounds:

StudyCompound TestedBiological ActivityIC50 Value
Imidazo[2,1-b][1,3]thiazole DerivativesAnticancer0.36 mM
Novel Thiazole CompoundsAnticonvulsant1.61 µg/mL
Phenolic Substituted ImidazolesAntioxidantComparable to quercetin

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The imidazo[2,1-b]thiazole scaffold is common among analogs, but substituents on the phenyl rings and acetamide nitrogen significantly influence properties:

Table 1: Structural Features of Key Analogs

Compound R₁ (Imidazo-thiazole C6) R₂ (Acetamide N) Core Heterocycle Reference
Target Compound 4-ethoxyphenyl 3,4-dimethoxyphenyl Imidazo[2,1-b][1,3]thiazole
2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(spirocyclic)acetamide (5a) 4-bromophenyl Spirocyclic moiety Imidazo[2,1-b]thiazole
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) 4-methoxyphenyl 4-fluoro-3-nitrophenyl Imidazo[2,1-b]-1,3,4-thiadiazole
N-(4-fluorophenyl)-2-((6-arylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)acetamide (4a-k) Aryl groups 4-fluorophenyl Imidazo[2,1-b][1,3,4]thiadiazole

Key Observations :

  • The 3,4-dimethoxyphenyl substituent on the acetamide nitrogen introduces steric bulk and hydrogen-bonding capacity, which could modulate receptor binding compared to simpler aryl groups .

Key Observations :

  • Bromophenyl analogs (e.g., 5a) show moderate yields (~60%) , while spirocyclic derivatives achieve higher yields (up to 95%) due to optimized cyclization conditions .
  • Ethoxy and methoxy substituents may lower melting points compared to bromo/chloro analogs due to reduced crystallinity .

Cytotoxicity

Imidazo[2,1-b]thiazole derivatives exhibit notable cytotoxicity:

  • Bromophenyl analogs (3a-3i) : Compound 3c showed potent activity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00) .

Table 3: Cytotoxicity Profiles

Compound Cancer Cell Line Activity (GI₅₀) Substituent Influence Reference
3c (bromophenyl) PC-3 (prostate) log₁₀GI₅₀ < -8.00 Bromine’s electron-withdrawing effect
Hypothetical Target Ethoxy’s lipophilicity may boost uptake

Enzyme Inhibition

  • MAO Inhibition : Thiazole derivatives with spirocyclic moieties (e.g., 4a-4i) showed MAO-A/B inhibition due to planar heterocycles and hydrogen-bonding groups .
  • Aldose Reductase Inhibition: Quinazolinone-thioacetamides (e.g., 5) demonstrated activity, suggesting the acetamide linkage is critical for binding .

Antimicrobial Activity

  • Imidazo-thiadiazoles (4a-k) : Displayed broad-spectrum antibacterial and antifungal activity, with fluorophenyl groups enhancing potency . The target compound’s dimethoxyphenyl group may improve selectivity for fungal targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Coupling reactions : Use of aromatic solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine to facilitate amide bond formation .
  • Functionalization : Introduction of ethoxyphenyl and dimethoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Optimization : Reaction temperature (often 60–80°C), inert atmospheres (N₂/Ar), and pH control are critical to minimize side products. Yields typically range from 65–85% under optimized conditions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 411.48 for C₂₀H₂₁N₅O₃S) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding interactions in the solid state .

Q. What preliminary biological activities have been reported for this compound, and which assays are used for screening?

  • Methodological Answer :

  • Anticancer Activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values in the micromolar range (e.g., 12–25 µM) .
  • Anti-inflammatory Potential : Evaluated via COX-2 inhibition assays and TNF-α suppression in murine macrophages .
  • Dosage : In vitro studies typically use 1–50 µM concentrations, with cytotoxicity assessed via lactate dehydrogenase (LDH) release .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Substituting the imidazo[2,1-b]thiazole core with pyrimidine or triazole rings alters electronic properties and target affinity .
  • Substituent Effects :
  • Methoxy vs. Ethoxy Groups : Increasing alkoxy chain length (e.g., ethoxy to propoxy) enhances lipophilicity and membrane permeability but may reduce solubility .
  • Halogenation : Introducing fluorine at the 4-position of the phenyl ring improves metabolic stability .
  • SAR Table :
DerivativeModificationBioactivity (IC₅₀)Key Finding
ParentNone18 µM (HeLa)Baseline
Derivative ACl at C-39 µM (HeLa)2× potency
Derivative BCF₃ at C-414 µM (HeLa)Improved metabolic stability

Q. What strategies resolve contradictions in reported biological data across studies?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 12 vs. 25 µM) may arise from variations in cell culture conditions (e.g., serum concentration, passage number). Recommendations:
  • Use standardized protocols (e.g., NCCN guidelines) for cell viability assays .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize data .
  • Target Validation : Conflicting mechanistic claims (e.g., COX-2 vs. JAK/STAT inhibition) require orthogonal assays:
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., STAT3) confirms pathway specificity .

Q. What in silico and in vivo models are recommended for mechanistic studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like tubulin or kinase domains. Key parameters:
  • Grid boxes centered on active sites (e.g., tubulin’s colchicine-binding domain) .
  • Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .
  • In Vivo Models :
  • Xenograft Mice : Subcutaneous implantation of HeLa cells in NSG mice, with compound administration (10–25 mg/kg, i.p., daily) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations; logP >3 suggests high tissue penetration but may require solubility enhancers (e.g., PEG-400) .

Methodological Challenges and Solutions

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use 10% DMSO + 5% Tween-80 in saline, with sonication for homogenization .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via emulsion-diffusion) to enhance bioavailability .

Q. What computational tools predict metabolic liabilities of this compound?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 identifies prone sites (e.g., ethoxy group oxidation). Key outputs:
  • CYP3A4 metabolism likelihood: High .
  • Plasma protein binding: ~92% .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

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